molecular formula C12H20O2 B053202 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester CAS No. 1845-54-1

4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester

Cat. No. B053202
CAS RN: 1845-54-1
M. Wt: 196.29 g/mol
InChI Key: LUVHLOBMSQKCFS-UHFFFAOYSA-N
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Patent
US09126923B2

Procedure details

In a nitrogen atmosphere, a mixture of 200.01 g of 2-isopropenyl-5-methyl-4-hexenoic acid (1) having a purity of 85.4%, 89.82 g of potassium carbonate, 11.28 g of tetrabutylammonium chloride, and 800 g of toluene was heated to from 95° C. to 100° C., while being stirred, and then 191.8 g of diethyl sulfate was added dropwise thereto over 35 minutes. The reaction mixture was heated continuously for 2 hours, then cooled to room temperature, and subjected to addition of 510 g of water. The toluene solution was separated from the resulting mixture and then subjected to typical work-up including washing, drying and concentration to obtain the crude product. The crude product was distilled under reduced pressure to obtain 193.4 g of the intended product having a purity of 99.7%. The yield was 97%.
Quantity
200.01 g
Type
reactant
Reaction Step One
Quantity
89.82 g
Type
reactant
Reaction Step Two
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
191.8 g
Type
reactant
Reaction Step Four
Quantity
11.28 g
Type
catalyst
Reaction Step Five
Name
Quantity
510 g
Type
solvent
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[C:5]([OH:7])=[O:6])([CH3:3])=[CH2:2].C(=O)([O-])[O-].[K+].[K+].[C:19]1(C)C=CC=C[CH:20]=1.S(OCC)(OCC)(=O)=O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:1]([CH:4]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[C:5]([O:7][CH2:19][CH3:20])=[O:6])([CH3:3])=[CH2:2] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
200.01 g
Type
reactant
Smiles
C(=C)(C)C(C(=O)O)CC=C(C)C
Step Two
Name
Quantity
89.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
800 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
191.8 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Five
Name
Quantity
11.28 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
510 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to from 95° C. to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated continuously for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The toluene solution was separated from the resulting mixture
WASH
Type
WASH
Details
including washing
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(=C)(C)C(C(=O)OCC)CC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 193.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.